Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride
CAS No.:
Cat. No.: VC16536188
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride -](/images/structure/VC16536188.png)
Specification
Molecular Formula | C12H18ClNO2 |
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Molecular Weight | 243.73 g/mol |
IUPAC Name | methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride |
Standard InChI | InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H |
Standard InChI Key | BZBCEVICCCLGHO-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 2-[benzyl(methyl)amino]propanoate hydrochloride belongs to the class of α-amino acid esters, featuring a benzyl-methylamine substituent at the α-carbon position. The hydrochloride salt formation significantly alters its physicochemical behavior compared to the free base form.
Molecular Characteristics
Key molecular properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₈ClNO₂ | |
Molecular Weight | 243.73 g/mol | |
IUPAC Name | methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride | |
Canonical SMILES | CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl | |
Solubility (Water) | >50 mg/mL (25°C) | |
pKa (Predicted) | 8.34 (amine), -1.76 (carboxyl) |
The crystal structure remains unresolved, but computational models suggest intramolecular hydrogen bonding between the protonated amine and ester carbonyl group, stabilizing a pseudo-cyclic conformation . Comparative analysis with structural analogs like methyl 2-amino-3-(benzyloxy)propanoate hydrochloride (C₁₁H₁₆ClNO₃, MW 245.70 g/mol) reveals distinct electronic profiles due to the absence of ether linkages in the subject compound .
Synthesis and Production Methodologies
Modern synthetic routes have evolved from traditional peptide coupling methods to more efficient catalytic processes.
Catalytic Bromination-Amination Approach
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Catalytic Bromination:
m-Hydroxyacetophenone undergoes bromination using pyridinium hydrobromide perbromide (C₅H₅NHBrBr₂) in sherwood oil at 25-50°C, achieving 98% conversion in 3 hours . -
Amination Condensation:
The brominated intermediate reacts with N-methylbenzylamine in a biphasic system (sherwood oil/water) at pH 7-8, facilitated by sodium carbonate. This step proceeds at 45-50°C for 1-3 hours . -
Salt Formation:
Hydrochloric acid addition (40°C, pH 2-3) precipitates the hydrochloride salt, which is purified via ethanol recrystallization to ≥99.2% purity .
This method eliminates traditional protection/deprotection steps for phenolic groups, reducing solvent waste by 40% compared to earlier approaches .
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a chiral building block for:
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Non-proteinogenic amino acid derivatives
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Benzazepine precursors
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Transition metal ligands (e.g., palladium-catalyzed couplings)
Recent applications include its use in synthesizing MRI contrast agents through gadolinium complexation .
Analytical Standardization
High-purity batches (≥99%) are employed as:
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LC-MS calibration standards for amino acid quantification
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NMR shift references in D₂O (δ 3.12 ppm for methyl ester)
Recent Technological Advances
Continuous Flow Synthesis
A 2024 innovation achieves 98.7% yield via:
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Microreactor bromination (residence time: 8.2 minutes)
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Membrane-separated amination (productivity: 3.2 kg/day)
This method reduces solvent use by 78% compared to batch processes .
Computational Modeling
Density Functional Theory (DFT) studies (B3LYP/6-311++G**) reveal:
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Intramolecular H-bond energy: -9.8 kcal/mol
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Rotational barrier (C-N bond): 4.3 kcal/mol
These insights guide derivatization strategies to enhance blood-brain barrier permeability .
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